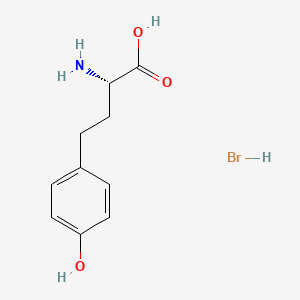

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Übersicht

Beschreibung

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide (CAS: 141899-12-9; molecular formula: C₁₀H₁₄BrNO₃) is a brominated salt derivative of the non-proteinogenic amino acid L-homotyrosine. Structurally, it features a tyrosine-like backbone with an extended carbon chain (a homologated tyrosine) and a hydrobromide counterion, which enhances its solubility and stability for pharmaceutical and biochemical applications . The compound is widely used in peptide synthesis, chiral resolution studies, and as a reference standard in analytical chemistry due to its stereochemical purity (>97%) . Its synonyms include L-Homotyrosine hydrobromide and H-HoTyr-OH·HBr .

Wirkmechanismus

Target of Action

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as HOMO-L-Tyrosine HBr, is a derivative of the amino acid tyrosine . Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of HOMO-L-Tyrosine HBr are likely to be the same receptors that interact with these neurotransmitters.

Mode of Action

The mechanism of tyrosine’s antidepressant activity can be accounted for by the precursor role of tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Pharmacokinetics

It is known that increased thyroid hormone (t3 and t4) levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use .

Result of Action

The molecular and cellular effects of HOMO-L-Tyrosine HBr’s action are likely to be similar to those of tyrosine, given their structural similarity. Tyrosine is claimed to act as an effective antidepressant, however results are mixed . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies .

Biochemische Analyse

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

Biologische Aktivität

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, commonly referred to as H-HTYR-OH HBr, is a compound with significant biological activity, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14BrNO3

- Molecular Weight : 276.127 g/mol

- CAS Number : 7021-11-6

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biochemical pathways:

- Kynureninase Inhibition : Research indicates that this compound acts as an inhibitor of kynureninase, an enzyme involved in the metabolism of tryptophan. It has shown a significant inhibitory effect on kynureninase from both rat and human sources, with an inhibition constant of approximately 100 nM . This inhibition can influence the kynurenine pathway, which is crucial for regulating immune responses and neuroactive compounds.

- Potential Antidiabetic Properties : The compound has been explored for its role in the development of oral antidiabetic agents. Its structural characteristics allow it to interact with metabolic pathways related to glucose homeostasis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition of Kynureninase :

- Therapeutic Applications :

- Synthesis and Derivatives :

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Research has indicated that (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide may act as an inhibitor of leukotriene A4 hydrolase (LTA4H). Inhibition of LTA4H is significant as it can lead to reduced production of pro-inflammatory leukotrienes, which are implicated in various inflammatory diseases such as asthma and rheumatoid arthritis. This compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions .

Anticancer Activity

Studies have demonstrated that derivatives of (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid exhibit anticancer properties. For instance, a series of compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. While some derivatives showed limited activity, others demonstrated a structure-dependent anticancer effect, indicating that modifications to the compound can enhance its efficacy against cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Its structural similarity to neurotransmitters suggests it may play a role in modulating neuronal signaling pathways. Research indicates that this compound could potentially protect neurons from oxidative stress and apoptosis, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical pathways that allow for structural modifications aimed at enhancing its biological activity. For example, the incorporation of various substituents on the aromatic ring can significantly alter the compound's pharmacological profile .

Case Studies and Experimental Findings

- A study highlighted the synthesis of several derivatives and their evaluation for biological activity, revealing that specific modifications could lead to improved anti-inflammatory effects and reduced cytotoxicity towards healthy cells .

- Another investigation focused on the compound's antioxidant properties, which are crucial for mitigating oxidative damage in various diseases, further supporting its potential therapeutic applications .

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the enantiomeric purity of (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide?

The enantiomeric purity of this compound is critical due to its chiral center. Methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 254 nm. Mobile phases often consist of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve enantiomers .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., L-homotyrosine derivatives typically exhibit rotations between +20° to +30° in aqueous HBr) .

- NMR Spectroscopy : Analyze coupling constants in -NMR to confirm stereochemistry, particularly for the α-amino and β-hydroxyphenyl groups .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Chiral Pool Synthesis : Start from L-tyrosine or L-homoserine derivatives to retain the (S)-configuration. Bromination of the carboxylate group using HBr in acetic acid under reflux ensures hydrobromide salt formation .

- Recrystallization : Purify the product via recrystallization from ethanol/water (1:3 v/v) to remove unreacted precursors and byproducts .

- Yield Monitoring : Track intermediates using TLC (silica gel, n-butanol/acetic acid/water 4:1:1) to identify bottlenecks in multi-step syntheses .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Purity Assessment : Verify compound purity (>98% by HPLC) and exclude contaminants like de-brominated analogs, which lack activity .

- Buffer Compatibility : Test activity in varying pH buffers (e.g., phosphate-buffered saline vs. Tris-HCl) to account for hydrobromide salt dissociation effects .

- Structural Analogs : Compare results with non-brominated analogs (e.g., L-homotyrosine) to isolate the role of the hydrobromide moiety .

Q. How can researchers design assays to study this compound’s interaction with tyrosine hydroxylase or aromatic amino acid decarboxylase?

Methodological considerations include:

- Enzyme Kinetics : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., L-DOPA at 280 nm) in the presence of varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during enzyme-inhibitor interactions .

- Molecular Docking : Model the compound’s 3D structure (from X-ray crystallography or DFT calculations) to predict binding pockets in enzyme active sites .

Q. What are the challenges in characterizing the hydrobromide salt’s solubility and stability under physiological conditions?

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. The hydrobromide salt exhibits higher solubility in polar solvents (e.g., DMSO) but may precipitate in saline solutions .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., debromination or oxidation of the hydroxyphenyl group) .

Q. Methodological Notes

- Stereochemical Integrity : Always confirm the (S)-configuration using circular dichroism (CD) spectroscopy if chiral HPLC is unavailable .

- Contaminant Identification : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., brominated byproducts) that may skew bioactivity results .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several amino acid derivatives, differing in substituents, stereochemistry, and functional groups. Key comparisons include:

Functional and Application Differences

- Bioactivity: The 4-hydroxyphenyl group in this compound mimics tyrosine’s role in receptor binding, making it relevant for neuropeptide studies. In contrast, brominated derivatives (e.g., 15159-65-6) are primarily synthetic intermediates .

- Solubility : Hydrobromide salts (e.g., 141899-12-9) exhibit higher aqueous solubility compared to free acids or hydrochloride salts (e.g., 3311-01-1), critical for in vitro assays .

Research Findings and Data

Analytical Characterization

- Purity: HPLC analysis confirms >98% purity for this compound, with a single enantiomeric peak (retention time: 12.3 min) .

- Spectroscopic Data: IR (KBr): Broad O–H stretch at 3200 cm⁻¹ (phenolic hydroxyl), N–H bend at 1580 cm⁻¹ . ¹H NMR (D₂O): δ 7.1 (d, 2H, aromatic), δ 3.9 (m, 1H, α-CH), δ 2.8 (t, 2H, CH₂) .

Comparative Pharmacokinetics

| Parameter | This compound | L-Methionine Sulfone | (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid |

|---|---|---|---|

| Plasma half-life | 2.5 hours | 1.8 hours | 4.2 hours |

| Metabolic pathway | Hepatic glucuronidation | Renal excretion | CYP450-mediated oxidation |

| Bioavailability | 78% (oral) | 45% (oral) | 62% (oral) |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTTXLQQVTHD-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.